An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol
An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(3-methoxyphenoxy)propane-1,2-diol, a positional isomer of the well-known expectorant Guaifenesin. Due to the limited availability of specific experimental data for the 3-methoxy isomer, this document leverages data from its more extensively studied ortho-isomer (Guaifenesin) and para-isomer for comparative analysis. This guide includes tabulated chemical identifiers and physicochemical properties, detailed general experimental protocols for characterization, and visualizations of molecular structures and relevant biological pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
3-(3-Methoxyphenoxy)propane-1,2-diol is an organic compound belonging to the class of aryloxypropanediols. It is a structural isomer of Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol], a widely used expectorant, and 3-(4-methoxyphenoxy)propane-1,2-diol. The position of the methoxy group on the phenoxy ring—ortho, meta, or para—can significantly influence the molecule's physical, chemical, and biological properties.[1] This guide focuses on the meta-isomer, 3-(3-methoxyphenoxy)propane-1,2-diol, providing a detailed summary of its known chemical properties and offering context through comparison with its isomers.
Chemical Identification and Properties
The fundamental chemical identifiers for 3-(3-methoxyphenoxy)propane-1,2-diol are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-(3-methoxyphenoxy)propane-1,2-diol |
| Synonyms | Guaifenesin Meta-Isomer |
| CAS Number | 17131-51-0 |
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| InChI Key | PVXJBKOQPCPILX-UHFFFAOYSA-N |
Physicochemical Data
Quantitative experimental data for 3-(3-methoxyphenoxy)propane-1,2-diol is not extensively available in the public domain. The following table presents the available data for this compound and provides comparative data for its ortho (Guaifenesin) and para isomers.
| Property | 3-(3-Methoxyphenoxy)propane-1,2-diol | 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | 3-(4-Methoxyphenoxy)propane-1,2-diol |
| Melting Point | Data not available | 77-82 °C | Data not available |
| Boiling Point | Data not available | 215 °C at 19 mmHg | Data not available |
| Water Solubility | Data not available | 50 mg/mL at 25°C[2] | Data not available |
| logP (predicted) | 0.6[3] | 1.4 | 0.6[4] |
| pKa (predicted) | Data not available | 3.36 ± 0.60 | Data not available |
Experimental Protocols
While specific experimental protocols for 3-(3-methoxyphenoxy)propane-1,2-diol are not detailed in the literature, standard methodologies for the characterization of organic compounds are applicable.
Synthesis of Aryloxypropanediols
A general and environmentally conscious method for the synthesis of aryloxypropanediols involves a one-pot reaction of glycerol with a substituted phenol.[5]
Workflow for the Synthesis of 3-(Aryloxy)propane-1,2-diols:
Caption: General workflow for the one-pot synthesis of aryloxypropanediols.
Protocol:
-
Glycerol, 3-methoxyphenol, and diethyl carbonate are combined in a reaction vessel with a catalytic amount of a base, such as potassium carbonate.
-
The mixture is heated under solvent-free conditions.
-
Upon completion of the reaction, the mixture is cooled and the crude product is extracted using a suitable organic solvent like ethyl acetate.
-
The final product is purified by recrystallization.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7][8]
Protocol:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[6]
-
The temperature is raised slowly and steadily.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[6]
Determination of Boiling Point
For liquid compounds, the boiling point can be determined at a given pressure using a micro-boiling point or distillation method.[9][10][11]
Protocol (Micro method):
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar apparatus.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12]
Determination of Water Solubility
The solubility of a compound in water provides insight into its polarity.[13][14]
Protocol:
-
A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.
-
Water is added in small, incremental portions (e.g., 0.25 mL).
-
After each addition, the test tube is vigorously shaken.
-
The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of water.
Positional Isomerism
The chemical properties of methoxyphenoxypropane-1,2-diol are influenced by the position of the methoxy group on the benzene ring. The diagram below illustrates the ortho, meta, and para isomers.
Caption: Positional isomers of methoxyphenoxypropane-1,2-diol.
Potential Biological Activity and Signaling Pathways
There is no specific information in the literature regarding the biological activity or mechanism of action of 3-(3-methoxyphenoxy)propane-1,2-diol. However, given its structural similarity to Guaifenesin, it is plausible that it may exhibit similar expectorant properties.
The proposed mechanism of action for Guaifenesin involves the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid via the vagus nerve (the gastro-pulmonary reflex).[15] This increases the volume and reduces the viscosity of bronchial secretions, thereby promoting their removal through ciliary action and coughing.[15][16][17]
Caption: Proposed mechanism of action for Guaifenesin (ortho-isomer).
Disclaimer: This pathway is described for the ortho-isomer (Guaifenesin). The biological activity of the meta-isomer has not been reported and may differ.
Conclusion
3-(3-Methoxyphenoxy)propane-1,2-diol is a compound of interest due to its relationship with the active pharmaceutical ingredient Guaifenesin. This guide has compiled the available chemical data for this meta-isomer, highlighting the current gaps in the literature regarding its specific physicochemical properties and biological activity. The provided general experimental protocols offer a framework for the synthesis and characterization of this and similar compounds. Further research is warranted to fully elucidate the properties of 3-(3-methoxyphenoxy)propane-1,2-diol and to explore its potential applications.
References
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